molecular formula C18H16N4O2S2 B2626714 N-(3-acetamidophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 894007-79-5

N-(3-acetamidophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2626714
CAS No.: 894007-79-5
M. Wt: 384.47
InChI Key: NKQWBEZYHXVGNG-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic organic compound with the CAS registry number 894007-79-5 and a molecular formula of C18H16N4O2S2 . It has a molecular weight of approximately 384.48 g/mol . This molecule is characterized by a multi-heterocyclic structure, incorporating a pyridazine ring linked to a thiophene moiety and an acetamidophenyl group via a sulfanylacetamide bridge . Its structural features make it a compound of significant interest in medicinal chemistry and drug discovery research, particularly in the synthesis and screening of novel bioactive molecules. The compound is offered with a guaranteed purity of 90% or higher and is available in various quantities to suit different research needs, from 1mg to 50mg . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-12(23)19-13-4-2-5-14(10-13)20-17(24)11-26-18-8-7-15(21-22-18)16-6-3-9-25-16/h2-10H,11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQWBEZYHXVGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines elements from thiophene, pyridazine, and acetamide moieties, which contribute to its pharmacological properties.

Chemical Structure

The compound's IUPAC name reflects its complex structure, which includes an acetamido group and a sulfanyl linkage to a pyridazine derivative. Its molecular formula is C14H14N4OSC_{14}H_{14}N_4OS.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. The thiophene and pyridazine rings are known to enhance binding affinity and specificity towards these targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro assays demonstrated that derivatives with similar scaffolds inhibited the growth of several cancer cell lines. For instance, a related thieno[2,3-d]pyrimidine compound showed IC50 values below 10 µM against various human tumor cell lines, indicating potent cytotoxicity .

Antimicrobial Properties

Compounds featuring thiophene and pyridazine moieties have also been evaluated for antimicrobial activity. Research has shown that these compounds possess inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures demonstrated effective inhibition of bacterial growth in standard agar diffusion assays .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class has been explored through various models. Compounds with the same functional groups were found to reduce pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism involving the modulation of NF-kB signaling pathways .

Case Studies

  • Antitumor Efficacy : A study focusing on the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives highlighted the importance of structural modifications in enhancing antitumor activity. Compounds were tested against the NCI 60 cell line panel, revealing several candidates with superior growth inhibition compared to established chemotherapeutics .
  • Mechanistic Insights : Another investigation into the mechanism of action revealed that certain derivatives inhibited dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis essential for cancer cell proliferation. This inhibition was linked to structural features similar to those found in this compound .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50 < 10 µM against cancer cells
AntimicrobialInhibition of Gram-positive/negative bacteria
Anti-inflammatoryReduced cytokine levels in macrophages

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazine-Based Analogs

(a) 2-{[6-(4-Methylphenyl)Pyridazin-3-yl]Sulfanyl}-N-(Oxolan-2-ylMethyl)Acetamide ()
  • Key Differences : The pyridazine core is substituted with a 4-methylphenyl group instead of thiophen-2-yl, and the acetamide is linked to a tetrahydrofuran-derived substituent.
(b) N-[6-(4-{5-[2-(Pyridin-2-yl)Acetamido]-1,3,4-Thiadiazol-2-yl}Butyl)Pyridazin-3-yl]-2-[3-(Trifluoromethoxy)Phenyl]Acetamide ()
  • Key Differences : The pyridazine is linked to a thiadiazole-triazole chain, and the acetamide substituent includes a trifluoromethoxyphenyl group.
  • Impact : The extended heterocyclic chain may enhance binding to allosteric enzyme pockets (e.g., HIV-1 RT), as seen in similar triazole derivatives . The trifluoromethoxy group increases metabolic stability compared to the thiophene in the target compound .

Heterocyclic Core Variations

(a) Triazole Derivatives (e.g., L-1 in )
  • Structure : Features a triazole core with thiophen-2-yl and sulfanyl acetamide groups.
  • Comparison: The triazole ring in L-1 confers potent non-nucleoside reverse transcriptase inhibitor (NNRTI) activity, whereas the pyridazine in the target compound may favor interactions with different enzymatic targets .
(b) Oxadiazole Derivatives ()
  • Examples : Compounds 8t–8w with sulfanyl acetamide and oxadiazole cores.
  • Comparison : Oxadiazole derivatives exhibit α-glucosidase and lipoxygenase (LOX) inhibition, suggesting that replacing pyridazine with oxadiazole shifts bioactivity toward metabolic enzyme targeting .

Substituent-Driven Bioactivity Variations

Compound Class Key Substituents Reported Bioactivity Molecular Weight (g/mol) Reference
Target Compound Thiophen-2-yl, 3-acetamidophenyl Not explicitly reported (inferred) ~425 (estimated) -
Benzothiazole Acetamides Trifluoromethyl, methoxyphenyl Patent-excluded (likely toxicity) 350–450
Anti-Exudative Triazoles Furan-2-yl, sulfanyl acetamide Anti-inflammatory (vs. diclofenac) ~350
LOX Inhibitors (8t–8w) Indol-3-ylmethyl, chloro/nitro LOX, BChE inhibition 379–428

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